![molecular formula C8H4Cl2N2S2 B2541831 4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide CAS No. 338415-91-1](/img/structure/B2541831.png)
4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide
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Overview
Description
The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The 2,5-dichloro-3-thienyl group suggests the presence of a thiophene ring, a five-membered aromatic ring with one sulfur atom, substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrimidine ring attached to a thiophene ring via a sulfur bridge . The thiophene ring would be substituted with two chlorine atoms .Chemical Reactions Analysis
The compound, due to the presence of reactive sites on the pyrimidine and thiophene rings, might undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the chlorine substituents and the nature of the sulfur bridge .Scientific Research Applications
Synthesis of Substituted Chalcones
Chalcones are important intermediates in organic synthesis. Researchers have employed 3-acetyl-2,5-dichlorothiophene as a building block to create substituted chalcones. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Carbonic Anhydrase Inhibitors
Topical carbonic anhydrase inhibitors are used to treat glaucoma. 3-Acetyl-2,5-dichlorothiophene contributes to the synthesis of AL-4623A and AL-4862 (brinzolamide), which are effective inhibitors of carbonic anhydrase enzymes in the eye. These inhibitors reduce intraocular pressure and help manage glaucoma .
Thienopyrazole Derivatives
Thienopyrazoles are heterocyclic compounds with diverse biological activities. Researchers have utilized 3-acetyl-2,5-dichlorothiophene as a precursor to synthesize thieno[3,4-c]pyrazoles. These derivatives exhibit potential as antimicrobial agents, anti-inflammatory drugs, and antitumor agents .
Phase Transition Studies
Scientific Reports (2019) highlighted the temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystals. While not directly related to 3-acetyl-2,5-dichlorothiophene, this research demonstrates the broader interest in phase transitions and crystal engineering, which may involve similar compounds .
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-(2,5-dichlorothiophen-3-yl)-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-6-3-4(7(10)14-6)5-1-2-11-8(13)12-5/h1-3H,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JETAZEVFQQJYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C2=C(SC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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